1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromobutyl group, a methoxy group, and a methoxyphenyl group attached to the indole core, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of 1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formylation of Indole: The indole core is first formylated at the 3-position using a Vilsmeier-Haack reaction, resulting in the formation of a formylated indole derivative.
Bromination: The formylated indole is then subjected to bromination to introduce the bromobutyl group at the desired position.
Methoxylation: The methoxy groups are introduced through methylation reactions using appropriate reagents such as methyl iodide or dimethyl sulfate.
Final Assembly: The final compound is assembled by coupling the bromobutyl, methoxy, and methoxyphenyl groups to the indole core under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the methoxy groups to hydroxyl groups.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles or nucleophiles to form more complex structures.
Common reagents and conditions used in these reactions include strong bases or acids, oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride .
Scientific Research Applications
1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various biological pathways.
Biological Studies: It can be employed in studies investigating the biological activity of indole derivatives, including their effects on cellular processes and receptor interactions.
Chemical Biology: The compound can serve as a probe for studying the mechanisms of action of indole-based molecules in biological systems.
Material Science: It may be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The bromobutyl group may facilitate binding to hydrophobic pockets, while the methoxy groups can participate in hydrogen bonding or other interactions with target molecules . The indole core itself is known to interact with various biological targets, contributing to the overall activity of the compound .
Comparison with Similar Compounds
1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole can be compared with other indole derivatives, such as:
1-(2-Methoxyphenyl)piperazine: This compound features a methoxyphenyl group and a piperazine ring, which may result in different biological activities and target interactions.
4-Bromo-1H-indole: This simpler indole derivative lacks the methoxy and methoxyphenyl groups, which may affect its reactivity and biological properties.
N-(4-Bromobutyl)phthalimide: This compound contains a bromobutyl group and a phthalimide moiety, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
115119-04-5 |
---|---|
Molecular Formula |
C21H24BrNO2 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
1-(4-bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methylindole |
InChI |
InChI=1S/C21H24BrNO2/c1-15-19-14-18(25-3)10-11-20(19)23(13-5-4-12-22)21(15)16-6-8-17(24-2)9-7-16/h6-11,14H,4-5,12-13H2,1-3H3 |
InChI Key |
FLZDQZBLQSTLLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)OC)CCCCBr)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.